
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide
描述
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a methyl-substituted pyridine ring, and a propanamide backbone. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 2-methylphenol to form 2-chloro-5-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to introduce the phenoxy group.
Pyridine Derivative Synthesis: Concurrently, 6-methylpyridine is synthesized through a series of reactions involving methylation and subsequent functional group transformations.
Coupling Reaction: The phenoxy intermediate and the pyridine derivative are then coupled under specific conditions, often involving a base and a coupling agent, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenoxy ring.
科学研究应用
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide: This compound shares a similar core structure but differs in the length of the carbon chain.
2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)ethanamide: Another related compound with a shorter carbon chain.
Uniqueness
The uniqueness of 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide lies in its specific substitution pattern and the presence of both a chlorinated phenoxy group and a methyl-substituted pyridine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11-8-9-13(18)14(10-11)22-17(3,4)16(21)20-15-7-5-6-12(2)19-15/h5-10H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBQENJPQRQSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


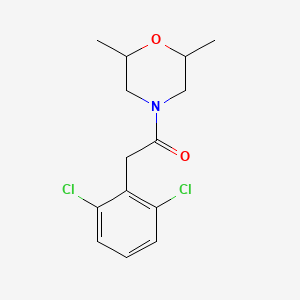
![3-ethoxy-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B4431536.png)

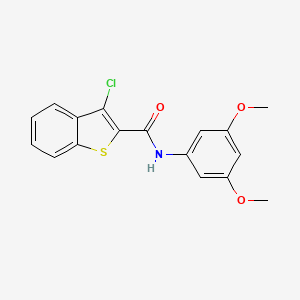
amine](/img/structure/B4431554.png)
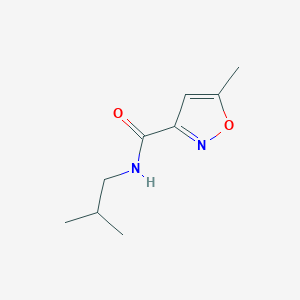
![N-[4-(morpholine-4-carbonyl)phenyl]-5-propylthiophene-3-carboxamide](/img/structure/B4431571.png)
![(3-ETHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4431590.png)

![N-[(4-fluorophenyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B4431593.png)
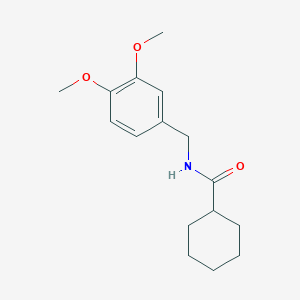
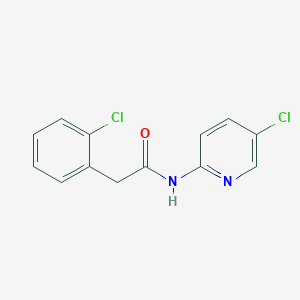
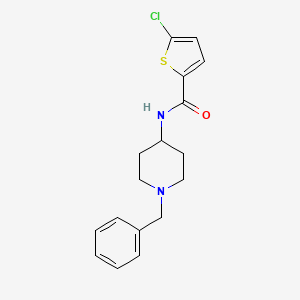
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B4431629.png)
